3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Vue d'ensemble
Description
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by a fused ring structure that includes both pyridine and pyrazine moieties
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. Its derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the materials science industry, this compound and its derivatives are explored for their potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
Mode of Action
It’s known that the compound is synthesized via reactions involving 2-amino-nicotinonitriles and carbonyls . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazin based heterocyclic compounds have been used in electrochemical sensing of dna and in vitro antioxidant and antiurease activity .
Result of Action
It’s known that the compound is synthesized via a clean, green, efficient, and facile protocol .
Action Environment
It’s known that the compound can be synthesized using a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent .
Analyse Biochimique
Biochemical Properties
The 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one has been found to have remarkable contributions towards nonlinear optical (NLO) technological applications . It has been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .
Molecular Mechanism
It has been suggested that this compound may interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with oxalic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Twin screw extrusion, a solvent-free and catalyst-free method, has also been explored for the synthesis of similar compounds, offering a green chemistry approach .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often involve amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidin-2(1H)-one
- Quinoxalin-2(1H)-one
- Pyrido[3,4-b]pyrazin-2(1H)-one
Comparison: Compared to these similar compounds, 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific ring fusion pattern and the presence of both pyridine and pyrazine rings. This structural uniqueness can influence its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
Propriétés
IUPAC Name |
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOCZJARKJCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544250 | |
Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-78-6 | |
Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives in relation to their activity as Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists?
A1: Research has shown that modifications to the core structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one can significantly influence its binding affinity for the CRF1 receptor. For example, the addition of specific substituents at the 4-position of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold led to compounds with enhanced binding affinity and in vivo efficacy as CRF1 antagonists []. These structure-activity relationship (SAR) studies highlight the importance of specific chemical moieties in determining the potency and selectivity of these compounds as potential therapeutics for anxiety and stress-related disorders.
Q2: What are the key structural features of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and how do they influence their tautomeric behavior?
A2: These isomeric compounds are distinguished by the position of the phenacylidene substituent on the pyrido[2,3-b]pyrazinone ring system []. The presence of a methyl group adjacent to the phenacylidene moiety in 3-(1-benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one (7) and similar derivatives forces them to exist solely in the imine form due to steric hindrance []. This highlights how subtle structural changes, even within a series of closely related compounds, can have a profound impact on their chemical properties and potential biological activity.
Q3: Can you elaborate on the synthesis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and the factors affecting the preferential formation of each isomer?
A3: The synthesis of both isomers involves the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate derivatives []. Interestingly, altering the reaction conditions, such as temperature and solvent, allows for the preferential formation of one isomer over the other. This control over regioselectivity during synthesis is crucial for researchers exploring the SAR of these compounds and optimizing their desired pharmacological properties.
Q4: What in vivo studies have been conducted with 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives targeting the CRF1 receptor?
A4: Compound 8w, a potent 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one-based CRF1 antagonist, demonstrated efficacy in a rat model of anxiety (defensive withdrawal) []. This suggests its therapeutic potential for anxiety disorders. Furthermore, pharmacokinetic studies in dogs revealed a favorable profile for 8w, including a long half-life and good oral bioavailability, indicating its suitability for further development as a potential drug candidate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.